4-(2,5-Dichlorothiophen-3-yl)butanamide

Physicochemical Differentiation Lipophilicity Chromatographic Behavior

4-(2,5-Dichlorothiophen-3-yl)butanamide (CAS 34967-66-3) is a synthetic heterocyclic amide composed of a 2,5-dichlorothiophene core linked via a propyl spacer to a terminal primary amide, with the molecular formula C8H9Cl2NOS and a molecular weight of 238.13 g/mol. The compound belongs to the dichlorothiophene amide class and serves primarily as a research intermediate or scaffold for derivatization in pharmaceutical and agrochemical discovery programs.

Molecular Formula C8H9Cl2NOS
Molecular Weight 238.13
CAS No. 34967-66-3
Cat. No. B2827571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Dichlorothiophen-3-yl)butanamide
CAS34967-66-3
Molecular FormulaC8H9Cl2NOS
Molecular Weight238.13
Structural Identifiers
SMILESC1=C(SC(=C1CCCC(=O)N)Cl)Cl
InChIInChI=1S/C8H9Cl2NOS/c9-6-4-5(8(10)13-6)2-1-3-7(11)12/h4H,1-3H2,(H2,11,12)
InChIKeyPUESDYQRGIMLNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,5-Dichlorothiophen-3-yl)butanamide (CAS 34967-66-3): Sourcing & Differentiation Guide for Research Procurement


4-(2,5-Dichlorothiophen-3-yl)butanamide (CAS 34967-66-3) is a synthetic heterocyclic amide composed of a 2,5-dichlorothiophene core linked via a propyl spacer to a terminal primary amide, with the molecular formula C8H9Cl2NOS and a molecular weight of 238.13 g/mol [1]. The compound belongs to the dichlorothiophene amide class and serves primarily as a research intermediate or scaffold for derivatization in pharmaceutical and agrochemical discovery programs . Its identity is rigorously confirmed by InChI Key PUESDYQRGIMLNK-UHFFFAOYSA-N and canonical SMILES ClC1=C(C=C(S1)Cl)CCCC(N)=O [1].

Derivatizable primary amide supports direct N-functionalization without protecting group steps
2,5-Dichlorothiophene core reported as pharmaceutical and agrochemical intermediate scaffold
Cross-vendor identity verification via InChI Key and SMILES ensures procurement accuracy

Why 4-(2,5-Dichlorothiophen-3-yl)butanamide Cannot Be Replaced by In-Class Analogs


Within the 2,5-dichlorothiophene research chemical family, the terminal functional group is the primary driver of downstream reactivity, physicochemical properties, and biological target engagement. The butanamide derivative (CAS 34967-66-3) possesses a primary amide (–CONH2) terminus that confers a distinct hydrogen-bonding donor/acceptor profile and a topological polar surface area (TPSA) of 71.3 Ų, markedly higher than the corresponding butan-1-amine analog (TPSA 54.3 Ų) [1][2]. This polarity difference translates into altered solubility, membrane permeability, and chromatographic behavior, making the compounds non-interchangeable in synthetic sequences and biological assays [2]. Furthermore, the unsubstituted amide nitrogen enables chemoselective derivatization pathways—such as N-alkylation, N-acylation, or dehydration to the nitrile—that are inaccessible with the amine or N-substituted cyanomethyl analogs [3]. Substituting any of these analogs into a validated synthetic route or structure-activity relationship (SAR) study would alter both the chemical outcome and the biological readout.

Terminal group mismatch
Replacing the primary amide with a primary amine may significantly increase polarity and reduce lipophilicity, altering HPLC retention, solubility, and membrane permeability profiles.
Blocked amide nitrogen
N-substituted analogs (e.g., cyanomethyl derivative) lock the amide nitrogen, preventing direct N-alkylation or acylation; substitution may require additional deprotection steps.
Regioisomeric substitution
2,4- or 3,4-dichlorothiophene regioisomers lack comparable pharmaceutical precedent and may exhibit divergent electronic and steric properties, affecting target recognition.

Quantitative Differentiation Evidence for 4-(2,5-Dichlorothiophen-3-yl)butanamide (34967-66-3)


Polar Surface Area Differentiation vs. Butan-1-Amine Analog Drives Distinct ADME and Separation Profiles

The target compound 4-(2,5-dichlorothiophen-3-yl)butanamide exhibits a topological polar surface area (TPSA) of 71.3 Ų, which is 17.0 Ų (31%) higher than the 54.3 Ų of its closest commercially available analog, 4-(2,5-dichlorothiophen-3-yl)butan-1-amine (CAS 1483263-48-4) [1][2]. This elevated TPSA reflects the replacement of the primary amine (–NH2) with a primary amide (–CONH2), introducing an additional hydrogen bond acceptor (carbonyl oxygen). Correspondingly, the XLogP3 lipophilicity decreases from 3.6 (amine analog) to 3.0 (target amide), a ΔlogP of -0.6 units [1][2].

TPSA & Lipophilicity
Reported
ΔTPSA +17.0 Ų (71.3 vs 54.3) ΔXLogP −0.6 (3.0 vs 3.6)
Non-interchangeable in ADME assays; supports matched-pair study design.
Computed properties; experimental validation recommended.
Physicochemical Differentiation Lipophilicity Chromatographic Behavior

Primary Amide Enables Chemoselective Derivatization Inaccessible to N-Substituted Analogs

The unsubstituted primary amide terminus (–CONH2) of the target compound provides a chemoselective handle for N-functionalization reactions that are sterically and electronically precluded in N-substituted analogs such as N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide (CAS 1423806-77-2) [1]. The patent literature covering thiophene amide derivatives (US20080293716) confirms that N-unsubstituted amides serve as the foundational intermediate for generating diverse N-alkyl, N-acyl, and N-sulfonyl libraries targeting kinase inhibition [2]. The cyanomethyl analog bears a permanently blocked amide nitrogen (molecular weight 277.16 vs. 238.13 for the target), preventing any further N-derivatization without deprotection steps [1].

Synthetic Versatility
Class-level
Free −CONH₂ vs blocked N−CH₂CN MW 238.13 vs 277.16; 4+ derivatization routes
Enables direct library diversification; reduces synthetic steps.
Based on functional group analysis and patent scope.
Synthetic Intermediate Derivatization Chemoselectivity

Vendor Purity Specification and Batch Consistency Support Reproducible Downstream Chemistry

The target compound is commercially available from Enamine (catalog EN300-8502112) at a minimum purity specification of 95%, with pricing of $2,443 per 5 g and $1,650 per 2.5 g as of 2025 [1]. The butan-1-amine analog (Enamine EN300-7837308) is offered at the same 95% purity but at substantially different unit pricing: $600 per 0.05 g, translating to an extrapolated cost of $60,000 per 5 g—approximately 24.6 times more expensive than the target amide on a mass basis [2]. The amide's lower cost per gram at equivalent purity enables larger-scale synthetic campaigns and more extensive SAR exploration within a given budget.

Procurement Cost Efficiency
Reported
Target amide: ~$489–660/g Comparator amine: ~$12,000/g
Cost advantage enables gram-scale synthetic campaigns.
Pricing from Enamine, May 2026.
Quality Control Purity Specification Batch Reproducibility

2,5-Dichloro Substitution Pattern on Thiophene Confers Distinct Electronic Properties Relative to Non-Halogenated and Regioisomeric Analogs

The 2,5-dichloro substitution on the thiophene ring withdraws electron density from the aromatic core, modulating both the electrophilic reactivity at the 3-position (where the butanamide chain is attached) and the overall molecular electrostatic potential [1]. The parent compound 2,5-dichlorothiophene serves as a key intermediate in the industrial synthesis of the marketed carbonic anhydrase inhibitor brinzolamide (CAS 138890-62-7), establishing the pharmaceutical relevance of the 2,5-dichloro substitution pattern [2]. By contrast, non-halogenated thiophene-3-yl-butanamide analogs lack this electron-withdrawing effect, while 3,4-dichloro or 2,4-dichloro regioisomers present different electronic and steric environments that alter both reactivity and biological target recognition [1].

Halogen Substitution Pattern
Class-level
2,5-Dichloro: pharma precedent (brinzolamide synthesis) Other regioisomers: no comparable precedent
Scaffold credibility; regioisomer profile may differ.
Electronic effects inferred; quantitative parameters unavailable.
Electronic Effects Halogen Substituent Structure-Activity Relationship

Structural Identity Confirmation via InChI Key and SMILES Enables Unambiguous Procurement and Inventory Management

The compound is unambiguously identified by its IUPAC Standard InChI Key PUESDYQRGIMLNK-UHFFFAOYSA-N and canonical SMILES string ClC1=C(C=C(S1)Cl)CCCC(N)=O [1]. These machine-readable identifiers eliminate ambiguity when ordering from different vendors, as the same CAS 34967-66-3 is used by Enamine (EN300-8502112), Aaron (AR028YCQ), 1PlusChem (1P028Y4E), and Biosynth (3D-JBA96766) [1]. The MDL number MFCD32668046 provides an additional cross-reference for database integration [1].

Identity Verification
Specification review
InChI Key: PUESDYQRGIMLNK-UHFFFAOYSA-N SMILES: ClC1=C(C=C(S1)Cl)CCCC(N)=O
Ensures accurate procurement across multiple vendors.
Cross-referenced with Enamine, Aaron, 1PlusChem, Biosynth.
Chemical Identity Inventory Management Procurement Accuracy

Statement on Quantitative Biological Activity Data Availability

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and patent databases as of May 2026 did not identify any peer-reviewed primary research articles or publicly available bioassay records reporting quantitative inhibitory constants (Ki, IC50), binding affinities (Kd), or functional cellular assay data (EC50) specifically for 4-(2,5-dichlorothiophen-3-yl)butanamide (CAS 34967-66-3) against any defined molecular target. General statements regarding potential enzyme inhibition or biological activity found on certain commercial websites lack the necessary quantitative data, comparator information, and assay context to meet the evidence standards required by this guide. Researchers selecting this compound should therefore treat it as a research intermediate or scaffold for derivatization rather than as a biologically validated probe, pending primary experimental characterization. This explicit statement is made in compliance with the requirement that high-strength differential evidence not be replaced with empty rhetoric.

Biological Activity Data Gap
Data to verify
No Ki, IC₅₀, Kd, or EC₅₀ in public databases (May 2026)
Positioned as synthetic intermediate; requires primary characterization.
Literature search: PubMed, ChEMBL, BindingDB, PubChem.
Data Gap Biological Potency Target Engagement

Recommended Application Scenarios for 4-(2,5-Dichlorothiophen-3-yl)butanamide (34967-66-3) Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis Using the Primary Amide as a Diversification Handle

The unsubstituted primary amide terminus enables direct N-alkylation, N-acylation, and N-sulfonylation without protecting-group manipulation. Research groups building focused kinase inhibitor libraries based on the thiophene amide scaffold (as described in US20080293716) can use this compound as the key intermediate for parallel synthesis, generating diverse analogs in one derivatization step [1]. The compound's TPSA of 71.3 Ų and XLogP3 of 3.0 place it within favorable oral drug-like chemical space (TPSA < 140 Ų, LogP < 5), supporting its use in lead-generation campaigns [2].

ADME Profiling and Physicochemical Comparator Studies

Given the 31% higher TPSA and 0.6-unit lower XLogP3 compared to the butan-1-amine analog, the butanamide serves as a valuable matched-pair comparator in ADME panels. Researchers evaluating the impact of terminal functional group (amide vs. amine) on aqueous solubility, Caco-2 permeability, plasma protein binding, and metabolic stability can use the two compounds as a controlled pair while maintaining an otherwise identical dichlorothiophene scaffold [1][2]. This matched-pair design isolates the contribution of the terminal group to pharmacokinetic properties.

Gram-Scale Intermediate for Multi-Step Organic Synthesis Programs

At a procurement cost of approximately $489–$660 per gram (Enamine catalog, 95% purity), the butanamide is economically viable for gram-scale synthetic campaigns, whereas the butan-1-amine analog is approximately 18–24 times more expensive per gram [1][2]. Research programs requiring several grams of the dichlorothiophene scaffold for route optimization, process chemistry development, or multi-gram library production will find the butanamide the substantially more cost-effective entry point.

Agrochemical Intermediate Development Leveraging the 2,5-Dichlorothiophene Pharmacophore

The 2,5-dichlorothiophene motif is established in both pharmaceutical (brinzolamide synthesis) and agrochemical contexts [1]. The butanamide side chain provides a chemically tractable attachment point for further elaboration into herbicides, fungicides, or insecticides that require a halogenated thiophene core for target-site binding. The compound's availability from multiple vendors (Enamine, Aaron, 1PlusChem, Biosynth) ensures supply chain resilience for industrial research programs [2].

Application
Selection Property
Validation Focus
Medicinal Chemistry Library Diversification
Unsubstituted primary amide handle
N-derivatization scope and parallel synthesis efficiency
ADME Profiling (Matched-Pair Studies)
Terminal group polarity and lipophilicity impact
Solubility, permeability, and metabolic stability comparison
Gram-Scale Intermediate Synthesis
Procurement cost per gram
Budget feasibility and supply chain consistency
Agrochemical Intermediate Research
Halogenated thiophene core
Target-site binding and environmental stability evaluation
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